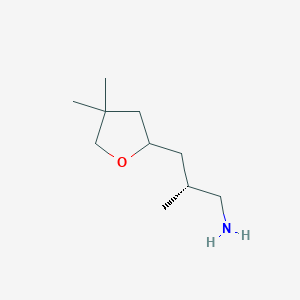![molecular formula C12H12ClNOS B2461169 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole CAS No. 923829-06-5](/img/structure/B2461169.png)
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This chemical compound is a thiazole derivative and has been synthesized using various methods. The synthesis of this compound is crucial as it has been found to exhibit several biochemical and physiological effects.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole has been found to exhibit several scientific research applications. One of the most significant applications is its use as an anti-cancer agent. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to exhibit anti-inflammatory, anti-bacterial, and anti-fungal properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the growth of cancer cells by interfering with the cell cycle and inhibiting the formation of new blood vessels that supply nutrients to the cancer cells.
Biochemical and Physiological Effects:
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce DNA damage, which leads to the inhibition of cancer cell growth. Additionally, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been found to exhibit anti-bacterial and anti-fungal properties by disrupting the cell membrane of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce DNA damage and cause cell death, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole. One of the areas of research is the development of novel anti-cancer drugs based on this compound. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects. Furthermore, research is needed to explore the potential applications of this compound in other areas, such as anti-inflammatory and anti-bacterial agents.
Conclusion:
In conclusion, 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects. Additionally, this compound has been found to exhibit potent anti-cancer activity, making it a promising candidate for further research. However, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole has been carried out using various methods. One of the widely used methods is the reaction of 4-methylphenol with chloromethylthioacetate in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-(chloromethyl)phenyl methyl sulfide. This intermediate is then reacted with 2-(4-methylphenoxy)acetic acid in the presence of a base to form the final product, 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole.
Propriétés
IUPAC Name |
4-(chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-9-2-4-11(5-3-9)15-7-12-14-10(6-13)8-16-12/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCXXUWQFTJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2461087.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2461088.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2461090.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2461092.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2461099.png)

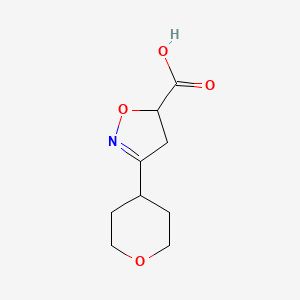
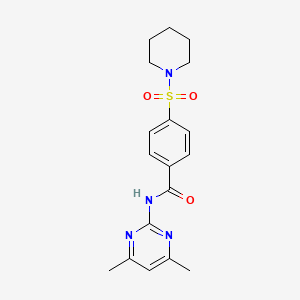
![Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2461104.png)
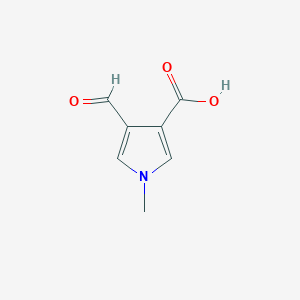
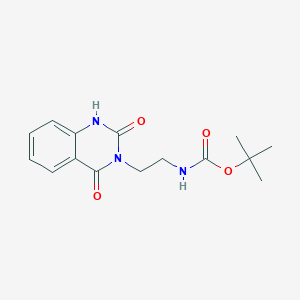
![5-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2461108.png)
